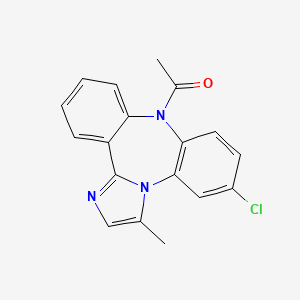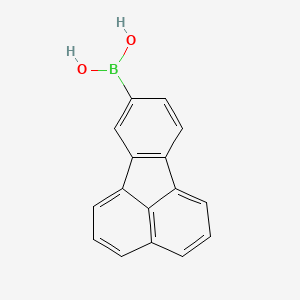
Fluoranthen-8-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoranthen-8-ylboronic acid is an organic compound with the molecular formula C16H11BO2 It belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fluoranthen-8-ylboronic acid can be synthesized through several methods. One common approach involves the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and provides high yields of the desired boronic acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow setups for handling organolithium chemistry. This method allows for the synthesis of boronic acids on a large scale with high efficiency and throughput .
Analyse Des Réactions Chimiques
Types of Reactions: Fluoranthen-8-ylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing compounds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or water) are commonly used.
Oxidation: Hydrogen peroxide or sodium periodate in aqueous or organic solvents.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols or other oxygenated derivatives.
Applications De Recherche Scientifique
Fluoranthen-8-ylboronic acid has a wide range of applications in scientific research:
Mécanisme D'action
Fluoranthen-8-ylboronic acid can be compared with other boronic acids, such as phenylboronic acid and naphthylboronic acid. While all these compounds share the boronic acid functional group, this compound is unique due to its fluoranthene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in applications requiring specific reactivity and selectivity .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- Naphthylboronic acid
- Pyridylboronic acid
Propriétés
Formule moléculaire |
C16H11BO2 |
|---|---|
Poids moléculaire |
246.1 g/mol |
Nom IUPAC |
fluoranthen-8-ylboronic acid |
InChI |
InChI=1S/C16H11BO2/c18-17(19)11-7-8-12-13-5-1-3-10-4-2-6-14(16(10)13)15(12)9-11/h1-9,18-19H |
Clé InChI |
YWGBGCFJPPFOCI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)C3=CC=CC4=C3C2=CC=C4)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


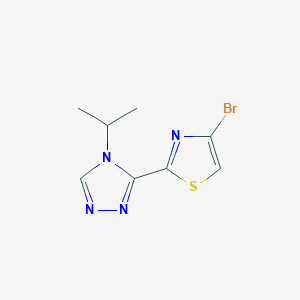
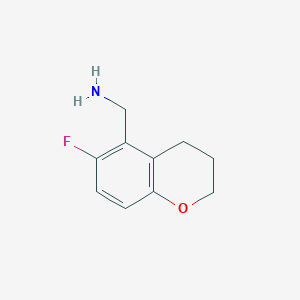
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate](/img/structure/B13926360.png)
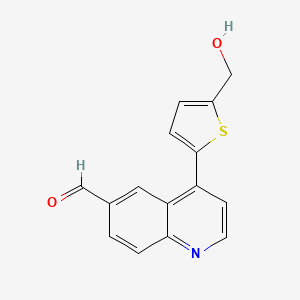
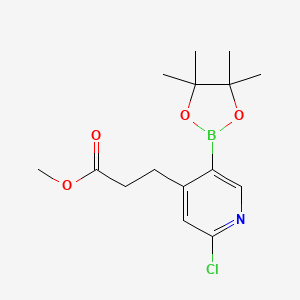
![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-ethyl-3-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13926369.png)
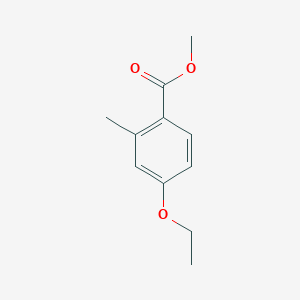
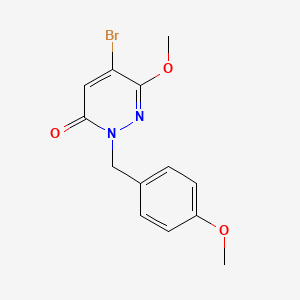
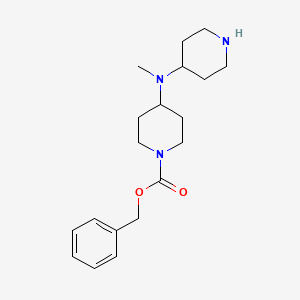
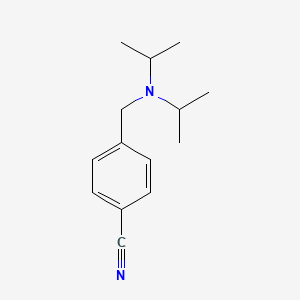
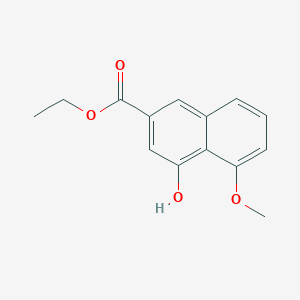
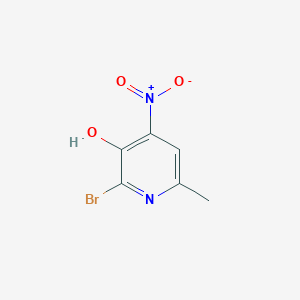
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13926401.png)
